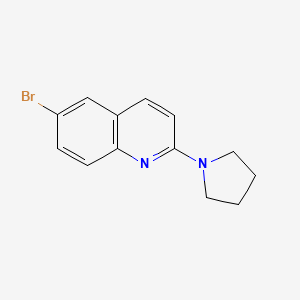
6-Bromo-2-(pyrrolidin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Formation of Pyrrolidinyl Group: The brominated quinoline is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 2-position. This step often requires a catalyst such as palladium and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-Bromo-2-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
科学研究应用
6-Bromo-2-(pyrrolidin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom can influence the compound’s electronic properties and reactivity.
相似化合物的比较
6-Bromoquinoline: Lacks the pyrrolidinyl group, making it less versatile in terms of biological activity.
2-(Pyrrolidin-1-yl)quinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-Chloro-2-(pyrrolidin-1-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness: 6-Bromo-2-(pyrrolidin-1-yl)quinoline is unique due to the combined presence of the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.
属性
分子式 |
C13H13BrN2 |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
6-bromo-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChI 键 |
UCCZXVNCYREVJI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


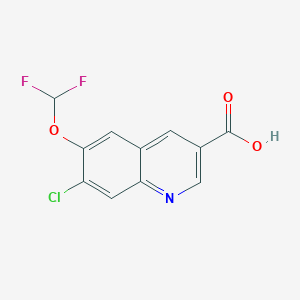
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)


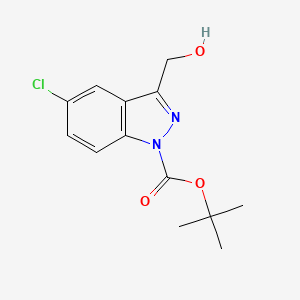

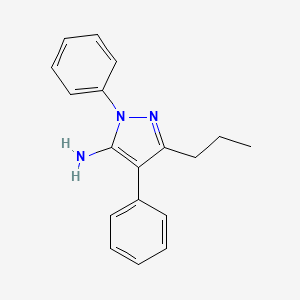
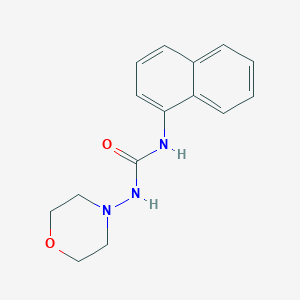

![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)



